1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrazolo[4,3-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-3-7-8(10-6)4-9-11-7/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSUOCVKKBHACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 1 1h Pyrazolo 4,3 B Pyridin 5 Yl Ethanone
Retrosynthetic Analysis of the 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone Core
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For the pyrazolo[4,3-b]pyridine core, a primary disconnection strategy involves breaking the bonds of the pyrazole (B372694) ring. nih.gov This approach envisions the target structure arising from an intramolecular nucleophilic aromatic substitution (SNAr) of a nitro group by the nitrogen of a hydrazone intermediate. nih.gov
This key hydrazone intermediate (A) can be conceptually derived from a pyridinyl keto ester (B) through a Japp-Klingemann reaction. nih.gov The pyridinyl keto ester, in turn, can be synthesized via a standard SNAr reaction between a halogenated 3-nitropyridine (B142982) derivative (C) and a keto ester like ethyl acetoacetate. nih.gov This retrosynthetic pathway is advantageous as it starts from readily available 2-chloro-3-nitropyridines. nih.gov
Figure 1: Retrosynthetic Scheme for Pyrazolo[4,3-b]pyridines
Insufficient Data for Article Generation on this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on the chemical compound this compound, as per the requested outline.
The user's request specified a detailed examination of:
Regioselectivity and Chemoselectivity in the Synthesis
While general information exists for the broader class of pyrazolopyridines, the available research predominantly focuses on the synthesis and properties of isomers such as 1H-pyrazolo[3,4-b]pyridines. Specific literature detailing the synthetic methodologies, particularly concerning green and sustainable approaches, as well as the regiochemical and chemoselective aspects for the 1H-pyrazolo[4,3-b]pyridin-5-yl isomer, is not present in the accessed resources.
To adhere to the strict instructions of providing scientifically accurate content focused solely on the specified compound and outline, and to avoid introducing unsubstantiated information or extrapolating from different chemical isomers, the generation of the requested article is not possible at this time. Fulfilling the request would necessitate speculation beyond the scope of verified scientific findings.
Advanced Spectroscopic and Structural Characterization of 1 1h Pyrazolo 4,3 B Pyridin 5 Yl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrazolopyridine derivatives, providing deep insights into isomerism and tautomerism.
Elucidation of 1H- and 2H-Tautomerism in Pyrazolo[4,3-b]pyridines
In pyrazolo[4,3-b]pyridines that are not substituted on the pyrazole (B372694) nitrogen, two tautomeric forms can exist: the 1H- and 2H-tautomers. Computational studies, such as those using the Austin Model 1 (AM1) calculations, have indicated that the 1H-tautomer of pyrazolo[3,4-b]pyridines is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. researchgate.net This energetic preference suggests that the 1H-tautomer will be the predominant species in solution.
The presence of different tautomers can be investigated using advanced NMR techniques. For example, in studies of 1-(2-pyridinyl)-2-pyrazolin-5-ones, saturation transfer experiments have been used to identify exchange processes between different tautomeric forms. mdpi.com Similar experiments could be employed to definitively characterize the tautomeric behavior of 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone.
Table 1: Predicted ¹H NMR Chemical Shifts for Protons in a Hypothetical this compound Structure (Note: This table is predictive and based on general knowledge of similar heterocyclic systems. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole-NH | 13.0 - 14.0 | Broad Singlet |
| Pyridine-H | 8.0 - 9.0 | Multiplet |
| Pyrazole-H | 7.5 - 8.5 | Singlet |
| Acetyl-CH₃ | 2.5 - 3.0 | Singlet |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive evidence for the solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound has not been reported in the reviewed literature, data from related compounds can provide valuable insights. For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole reveals a triclinic crystal system and a P-1 space group. chembk.com In another example, a bipyrazole derivative was also found to crystallize in a triclinic system with a P-1 space group. rsc.org These examples highlight the detailed structural information that can be obtained, including the planarity of ring systems and the nature of intermolecular contacts.
For this compound, a single-crystal X-ray analysis would be expected to confirm the planar nature of the pyrazolopyridine core and provide details on the orientation of the acetyl group relative to the fused ring system. It would also reveal any hydrogen bonding or π-π stacking interactions that govern the crystal packing.
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are crucial for confirming the molecular formula and elucidating the fragmentation pathways of novel compounds. The molecular formula of this compound is C₈H₇N₃O, with a molar mass of 161.16 g/mol . nist.gov
The fragmentation of pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines often initiates with the loss of a CO molecule (m/z 28), followed by the elimination of other small fragments like HCN (m/z 27). nih.gov For protonated species in ESI-MS, fragmentation frequently occurs near linker groups, and rearrangements such as the Smiles rearrangement can also be observed. researchgate.net
For this compound, under electron ionization, one would anticipate initial fragmentation involving the acetyl group. Common fragmentation patterns for ketones include the loss of a methyl radical (M-15) or the loss of the entire acetyl group (M-43) to form a stable acylium ion. Subsequent fragmentation would likely involve the cleavage of the pyrazolopyridine ring system.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound (Note: This table is predictive and based on general fragmentation patterns of ketones and heterocyclic compounds.)
| m/z | Predicted Fragment |
| 161 | [M]⁺ |
| 146 | [M - CH₃]⁺ |
| 118 | [M - COCH₃]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and gaining insights into the conformational properties of molecules.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibration of the pyrazole ring would likely appear as a broad band in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching of the ethanone (B97240) group is expected to be a strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the fused aromatic rings would appear in the 1400-1600 cm⁻¹ region.
In related pyrazolone (B3327878) derivatives, the IR spectrum shows characteristic bands for C=O, C=N, and C=C bonds. mdpi.com The specific positions of these bands can provide information about the electronic environment and potential hydrogen bonding within the molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive and based on characteristic group frequencies.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (stretch) | 3100 - 3500 | Medium, Broad |
| Aromatic C-H (stretch) | 3000 - 3100 | Medium |
| C=O (stretch) | 1680 - 1700 | Strong |
| C=C, C=N (stretch) | 1400 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its photophysical properties.
For pyrazolo[3,4-b]pyridine derivatives, UV-Vis spectra typically show absorption maxima in the ultraviolet region. rsc.org The electronic properties can be significantly influenced by the substituents on the heterocyclic core. For instance, the introduction of different aryl groups can lead to shifts in the absorption and emission wavelengths. rsc.org
The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π-π* transitions within the aromatic pyrazolopyridine system and n-π* transitions associated with the carbonyl group. The exact position of these absorption bands would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions. Studies on related pyridine-based compounds have shown that interactions with different chemical environments can lead to significant changes in their electronic properties. sapub.org
Computational and Theoretical Investigations of 1 1h Pyrazolo 4,3 B Pyridin 5 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining a molecule's geometry, electronic distribution, and chemical reactivity.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.
For pyrazolopyridine derivatives, DFT calculations are used to determine these orbital energies. For instance, studies on 2-acetylpyridine (B122185) derivatives, which share the acetyl-pyridine substructure, show that the HOMO is typically delocalized over the pyridine (B92270) ring and the carbonyl group, while the LUMO is often localized on the carbonyl moiety. scispace.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In pyrazolo[3,4-b]pyridine derivatives studied as kinase inhibitors, the pyrazolo portion often serves as a hydrogen bond center, influencing the electronic landscape. rsc.org For 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone, the pyrazolo[4,3-b]pyridine core fused with the electron-withdrawing ethanone (B97240) group would significantly influence its FMOs, playing a role in potential charge-transfer interactions with biological targets.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Pyridine/Pyrazole (B372694) Compounds
| Compound Class | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| 2-Acetylpyridine | B3LYP/6-311G | -6.89 | -1.74 | 5.15 | scispace.com |
| Substituted Pyrazole | B3LYP/6-311++G(d,p) | -6.50 | -1.95 | 4.55 | nih.gov |
Note: This table is illustrative and provides data for related structures to demonstrate typical values obtained through DFT calculations. The exact values for this compound would require a specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), prone to nucleophilic attack.
In pyrazolopyridine derivatives, the nitrogen atoms of both the pyrazole and pyridine rings are typically regions of negative potential, making them key sites for hydrogen bonding. nih.gov The hydrogen atom on the pyrazole's NH group would be a region of positive potential. The oxygen atom of the ethanone group in this compound would create a significant region of negative electrostatic potential, making it a primary hydrogen bond acceptor site. This is a crucial feature for interaction with biological targets, such as the hinge region of a kinase.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a potentially flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in water or bound to a protein).
In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of a ligand-protein complex. For example, a recent study on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors used MD simulations to confirm the stability of the ligand-protein complex. nih.govresearchgate.net The simulations showed that the most potent ligands maintained stable hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site throughout the simulation period. nih.govresearchgate.net Such simulations for this compound would be essential to validate docking predictions and understand the dynamic behavior of the compound within a target's binding pocket, ensuring that the predicted binding mode is stable over time.
Mechanistic Studies of Reaction Pathways using Computational Methods
Computational methods, particularly DFT, are widely used to elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway and understand the factors that control reaction rates and selectivity.
The synthesis of pyrazolopyridines often involves multi-step reactions, such as the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com Computational studies can model the transition states for each step, helping to explain observed regioselectivity. For example, when an unsymmetrical dicarbonyl compound is used, two different pyrazolopyridine isomers can form. mdpi.com DFT calculations can predict which isomer is thermodynamically and kinetically favored by comparing the activation energies of the competing pathways. While specific mechanistic calculations for the synthesis of this compound are not reported, this approach is standard for optimizing synthetic routes and understanding the formation of heterocyclic compounds.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, untested compounds.
Numerous QSAR studies have been successfully applied to pyrazole and pyrazolopyrimidine derivatives to model their inhibitory activities against various enzymes. ej-chem.orgnih.govbiointerfaceresearch.comnih.gov For instance, a QSAR study on pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine sulfonamides as carbonic anhydrase inhibitors found that quantum-chemical descriptors were critical for predicting activity. nih.gov Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors showed that descriptors related to the molecular adjacency matrix were highly influential. nih.gov
For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific target. The model would help identify which structural features (e.g., the position of substituents, electronic properties of the rings) are most important for the desired biological effect.
Table 2: Common Descriptor Classes Used in QSAR Models for Pyrazole Analogs
| Descriptor Class | Examples | Relevance | Source |
|---|---|---|---|
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular properties | nih.gov |
| Topological | Wiener index, Kier & Hall indices | Describes atomic connectivity and branching | ej-chem.org |
| Geometric | Molecular surface area, Volume | Relates to steric fit in a binding site | researchgate.net |
| Quantum-Chemical | HOMO/LUMO energy, Dipole moment | Describes electronic properties and reactivity | nih.govbiointerfaceresearch.com |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand how a ligand might interact with its target at an atomic level.
The pyrazolopyridine scaffold is a common "hinge-binder" in kinase inhibitors. The nitrogen atoms in the heterocyclic rings are adept at forming crucial hydrogen bonds with the backbone amide residues in the hinge region of the kinase active site. Numerous docking studies on pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives confirm this binding mode. rsc.orgnih.govnih.gov For example, docking studies of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors showed that the pyrazole moiety forms hydrogen bonds, while the pyridine ring engages in π-π stacking with a phenylalanine residue. rsc.org
Table 3: Illustrative Molecular Docking Results for Pyrazolopyridine Analogs against Protein Kinases
| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | TRKA | Glu546, Met620, Lys627 | -12.6 to -14.2 | nih.govresearchgate.net |
| Pyridopyrazolo-triazines | Kinase (5IVE) | Not specified | up to -7.8 | nih.gov |
Note: This table presents findings from related pyrazolopyridine isomers to illustrate the application and typical results of molecular docking studies.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-acetylpyridine |
| Pyrazolo[3,4-b]pyridine |
| Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine sulfonamide |
| 1H-pyrazole-1-carbothioamide |
| Pyrazolo[4,3-c]pyridine |
| Pyrazolo[3,4-d]pyrimidine |
Mechanistic Biological Studies and Molecular Interactions of 1 1h Pyrazolo 4,3 B Pyridin 5 Yl Ethanone
Exploration of Molecular Targets and Binding Mechanisms
Derivatives of the pyrazolopyridine core have been extensively studied as inhibitors of a variety of protein kinases, which are key regulators of cellular processes like cell cycle progression, proliferation, and differentiation. researchgate.netmdpi.com The dysregulation of these kinases is a hallmark of many diseases, particularly cancer. rsc.orgmdpi.com The pyrazolo[4,3-b]pyridine structure is a specific isomer within this class, and compounds containing this core have shown significant biological activity.
The primary mechanism of action for pyrazolopyridine-based compounds is the competitive inhibition of ATP at the active site of various protein kinases. nih.gov This is achieved through the formation of hydrogen bonds between the nitrogen atoms of the pyrazolopyridine ring system and the amino acid residues of the kinase's hinge region, mimicking the interaction of the adenine (B156593) base of ATP. nih.govrsc.org
ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase): ZAK is an upstream kinase in the mitogen-activated protein kinase (MAPK) cascade, and its activation is linked to inflammatory responses. researchgate.net While specific studies on 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone are not detailed, other small molecule kinase inhibitors have been shown to suppress ZAK-dependent inflammatory effects, suggesting that kinases within this pathway are viable targets. researchgate.net
CDK (Cyclin-Dependent Kinase): CDKs are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. tandfonline.comnih.gov Pyrazole (B372694) and pyrazolopyridine derivatives have demonstrated potent inhibitory activity against CDKs. nih.govnih.govrsc.org For instance, various pyrazolopyridine derivatives have shown significant inhibition of the CDK2/cyclin A2 complex. nih.gov Molecular docking studies indicate that these compounds bind within the CDK2 active site, forming hydrogen bonds with key residues such as Leu83 and Lys89, and engaging in additional interactions with Lys33 and Phe82. nih.gov
TRK (Tropomyosin Receptor Kinase): The TRK family of receptor tyrosine kinases is involved in cell proliferation and differentiation, and their overactivation is implicated in various cancers. researchgate.netrsc.org Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent inhibitors of TRKA. researchgate.netrsc.org Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as second-generation TRK inhibitors to overcome acquired drug resistance. researchgate.net The binding is facilitated by the pyrazole moiety interacting with hinge region residues of the kinase. nih.govnih.gov
GSK-3 (Glycogen Synthase Kinase-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism and neurodevelopment. Its inhibition is a therapeutic target for conditions like Alzheimer's disease. nih.govgoogle.com Pyrazolo[3,4-c]pyridine derivatives have been identified as GSK-3 inhibitors. google.com The inhibition of GSK-3β can interfere with the degradation of β-catenin, leading to its accumulation and the promotion of neurogenesis-related markers. nih.gov
Table 1: Kinase Inhibition by Pyrazolopyridine and Related Pyrazole Derivatives
| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| Pyrazolopyridine Derivatives | CDK2/cyclin A2 | Inhibition of various human cancer cell lines. Binding mode similar to reference compounds in the CDK2 active site. | 0.24 µM - 4.45 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | Inhibited proliferation of Km-12 cell line with good plasma stability. | 56 nM (enzymatic), 0.304 µM (cellular) | rsc.org |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15) | CDK2/cyclin A2 | Showed the most significant inhibitory activity among a series of tested compounds. | 0.061 µM | tandfonline.com |
| Thieno[3,2-c]pyrazol-3-amine Derivative (Compound 16b) | GSK-3β | Inhibited Aβ-induced tau protein hyperphosphorylation and promoted neurite outgrowth. | Not specified | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 15y) | TBK1 | Potent and selective inhibition of TANK-binding kinase 1. | 0.2 nM | nih.govnih.gov |
The primary molecular targets identified for the pyrazolopyridine scaffold are protein kinases. rsc.orgmdpi.com The mechanism of action is predominantly through competitive inhibition at the ATP binding site. nih.gov While research has heavily focused on kinase inhibition, some derivatives with a related pyrazol-4-yl-pyridine core have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov However, for the specific this compound scaffold, the bulk of available research points towards kinase inhibition as the main mode of interaction.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. For pyrazolopyridine derivatives, these studies involve systematically modifying substituents at various positions on the bicyclic core to understand their impact on molecular interactions. url.edursc.org
Modifications to the pyrazolopyridine scaffold have a significant impact on binding affinity and selectivity for target kinases. mdpi.com
Substitutions on the Pyrazole Ring: The pyrazole ring is critical for the hinge-binding interaction. Substitutions at the N1 position of the pyrazole can be used to explore different regions of the ATP-binding pocket. For example, in the development of SRC kinase inhibitors, placing a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was found to be optimal for generating highly selective inhibitors. acs.org
Substitutions on the Pyridine (B92270) Ring: The pyridine portion of the scaffold can be modified to enhance potency and alter selectivity. In the pursuit of TANK-binding kinase 1 (TBK1) inhibitors, replacing an indole (B1671886) ring with smaller alkylamino fragments at the R₂ position was explored, though this particular modification did not yield significant activity. nih.gov However, further modifications on an aniline (B41778) moiety, obtained by opening the indole ring, led to a slight improvement in activity, highlighting the sensitivity of the interaction to the nature of this substituent. nih.gov
Impact of Halogenation: Introducing halogen atoms can influence both the electronic properties and the binding interactions of the molecule. For instance, in a series of CSK inhibitors, replacing a fluorine atom with a chlorine on a phenyl ring attached to the core resulted in a threefold increase in enzymatic activity, although this did not translate to improved cellular activity. nih.gov
Bioisosteric Replacement: The pyrazole scaffold itself is often used as a bioisostere for other chemical groups. mdpi.com In one study, the phenylsulfonamide moiety of a lead compound was replaced with pyrazole derivatives, leading to a novel series of potent CDK2 inhibitors. mdpi.com
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazolopyridine Derivatives
| Target Kinase | Scaffold/Position Modified | Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| JAK1 | Pyrazole ring (ortho position) | Introduction of a substituent | Important for selectivity over JAK2 | mdpi.com |
| CDK2 | Pyrimidinyl-C2-NH position | Change from 1H-pyrazol-4-yl to 1H-pyrazol-5-yl | 18-fold reduction in CDK2 inhibition | mdpi.com |
| LATS1/2 | Central Phenyl Ring | Addition of methyl and fluoro substituents | Maintained moderate metabolic stability with good activity | acs.org |
| ASK1 | Distal Phenyl Ring | Replacement with a more polar pyrazole heterocycle | 20-fold increase in potency | nih.gov |
| LIMK1/2 | C5-substituted amide | Mono- or dimethylation of the primary amide | Significant weakening of inhibition | acs.org |
The three-dimensional shape of the inhibitor and its ability to adopt a specific conformation within the kinase binding site are critical for potent inhibition.
Planarity and Rotational Freedom: For some kinases, a planar structure is hypothesized to favor inhibition. In the development of ITK inhibitors, computational studies suggested that a non-planar anilide moiety was detrimental, leading to the synthesis of more rigid, cyclized structures to enforce planarity. nih.gov
Hinge-Binding Conformation: The pyrazolopyridine scaffold acts as a hinge-binder, and its orientation is crucial. nih.gov Computational studies on MAPKAPK2 inhibitors have been used to predict the preferred binding conformation and identify critical interactions with active site residues. nih.gov The conformation of the pyrazole ring itself can be influenced by substitutions, which in turn affects its interaction with the kinase hinge region. nih.gov For example, in ALK inhibitors, a nitrogen atom at a specific position on the pyrazole forces the ring into a conformation that is optimal for binding. nih.gov
Privileged Scaffolds: Certain core structures, or scaffolds, are considered "privileged" because they are predisposed to bind to specific targets. For instance, the tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety has been identified as a privileged scaffold for developing potent inhibitors of LIMK1/2. acs.org
Biophysical Characterization of Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To fully understand the molecular interactions between a compound like this compound and its protein targets, various biophysical techniques are employed. nih.govnih.govboku.ac.atelsevierpure.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govdiva-portal.org A key advantage of ITC is that it is a solution-based method that does not require labeling or immobilization of the interacting partners. nih.gov
Surface Plasmon Resonance (SPR): SPR is a widely used, label-free optical technique for studying biomolecular interactions in real-time. researchgate.netbioradiations.com In a typical SPR experiment, the protein target (e.g., a kinase) is immobilized on a sensor chip, and the small molecule inhibitor is flowed over the surface. bioradiations.comnih.gov This allows for the precise measurement of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov SPR is a valuable tool in drug discovery for screening compound libraries and for detailed kinetic characterization of lead compounds. bioradiations.comnih.gov For kinase inhibitors, SPR can reveal important information, such as very slow off-rates, which can translate to prolonged target engagement in a cellular context. nih.gov
While specific ITC or SPR data for this compound are not publicly available, these techniques represent the gold standard for characterizing the protein-ligand interactions of this class of compounds, providing crucial insights that guide the drug discovery and optimization process. acs.orgelsevierpure.com
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic biological studies and molecular interactions of the chemical compound This compound .
While broader classes of compounds such as pyrazolopyridines have been investigated for various biological activities, including as kinase inhibitors url.edunih.govnih.govresearchgate.net, this level of general information does not extend to the specific derivative requested. For instance, studies on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have identified them as potential PD-1/PD-L1 interaction inhibitors nih.gov. However, these findings are not directly applicable to this compound.
Therefore, the generation of an article with the requested detailed outline, including data tables and specific research findings on the cellular and molecular interactions of this compound, is not possible at this time due to the absence of relevant scientific data.
Analytical Methodologies for Purity, Stability, and Quantification of 1 1h Pyrazolo 4,3 B Pyridin 5 Yl Ethanone
Chromatographic Method Development (HPLC, GC, UPLC-MS/MS) for Purity Assessment and Process Control
Chromatographic techniques are the cornerstone for evaluating the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of method depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC):
For non-volatile and polar compounds like pyrazolopyridine derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile analytical tool. ijcpa.inhelixchrom.comhelixchrom.com A typical RP-HPLC method for 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone would be developed and validated to separate it from starting materials, by-products, and degradation products.
Method development would involve a systematic optimization of chromatographic conditions. ijcpa.in The selection of a suitable stationary phase, such as a C18 or a phenyl-hexyl column, is critical for achieving the desired selectivity. waters.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be optimized to ensure adequate retention and resolution. ijcpa.inwaters.com Isocratic elution is often preferred for its simplicity in quality control settings, while gradient elution may be necessary for resolving complex impurity profiles. helixchrom.com
An illustrative HPLC method for purity assessment is presented below:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
This method would be validated according to the International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography (GC):
Gas chromatography is generally suitable for volatile and thermally stable compounds. Given the heterocyclic nature and the presence of a ketone group in this compound, its volatility might be limited, potentially making GC a less favorable option than HPLC without derivatization. However, if the compound proves to be sufficiently volatile and thermally stable, a GC method could be developed for assessing the presence of volatile organic impurities or residual solvents from the synthesis process.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
For highly sensitive and selective analysis, especially for impurity profiling and identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the technique of choice. nih.gov UPLC utilizes sub-2 µm particle columns, which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. waters.com
The mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and its fragments, facilitating structural elucidation of impurities. A UPLC-MS/MS method would be invaluable during forced degradation studies to identify and characterize the degradation pathways of this compound. nih.gov The development of such a method would involve optimizing both the chromatographic separation and the mass spectrometric parameters (e.g., ionization source, collision energy).
| Parameter | Condition |
| UPLC System | Acquity UPLC or similar |
| Column | CSH Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) waters.com |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid waters.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Stability Studies under Various Experimental Conditions
Stability testing is a critical component of the characterization of any new chemical entity to determine its shelf-life and storage conditions. qlaboratories.com For this compound, stability would be evaluated under various stress conditions as mandated by ICH guidelines. These studies help to understand the intrinsic stability of the molecule and identify potential degradation products. qlaboratories.com
The compound would be subjected to the following conditions:
Acidic Hydrolysis: Treatment with dilute hydrochloric or sulfuric acid at elevated temperatures.
Basic Hydrolysis: Exposure to dilute sodium hydroxide (B78521) at ambient and elevated temperatures.
Oxidative Degradation: Reaction with hydrogen peroxide.
Thermal Stress: Storage at high temperatures (e.g., 60-80 °C).
Photostability: Exposure to UV and visible light.
Samples would be withdrawn at specified time points and analyzed by a stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining parent compound and detect the formation of degradation products. The half-life of the compound under different conditions can be determined to predict its stability. nih.gov For instance, the stability of pyrazole (B372694) derivatives has been assessed by monitoring the compound's concentration over time using LC/MS. nih.gov
An example of a stability study design is outlined below:
| Condition | Temperature | Duration | Analysis Points |
| Acidic (0.1 M HCl) | 60 °C | 48 hours | 0, 2, 8, 24, 48 hours |
| Basic (0.1 M NaOH) | 40 °C | 24 hours | 0, 1, 4, 12, 24 hours |
| Oxidative (3% H₂O₂) | Room Temperature | 48 hours | 0, 2, 8, 24, 48 hours |
| Thermal | 80 °C | 7 days | 0, 1, 3, 7 days |
| Photostability | ICH-specified light | As per guidelines | End of exposure |
Development of Quantitative Analytical Assays for Research Applications
In a research context, accurate quantification of this compound is essential for its use as a starting material or intermediate in synthetic chemistry and for its evaluation in various in vitro and in vivo models. Quantitative assays are typically developed using HPLC-UV or UPLC-MS/MS.
For routine quantification in synthetic labs, a validated HPLC-UV method with an external standard calibration curve is often sufficient. The linearity of the method would be established over a relevant concentration range. researcher.life
For more demanding applications, such as pharmacokinetic studies where the compound might be present at very low concentrations in complex biological matrices (e.g., plasma, tissue homogenates), a UPLC-MS/MS method is indispensable due to its superior sensitivity and selectivity. nih.gov Such bioanalytical methods require extensive validation, including assessments of matrix effects, recovery, and stability in the biological matrix.
Electrochemical Analysis and Sensing Applications
The electrochemical properties of pyrazole and pyrazolopyridine derivatives can be investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov These methods can provide insights into the redox behavior of this compound, including its oxidation and reduction potentials. Such information is valuable for understanding its potential involvement in redox reactions and for developing electrochemical sensors.
Electrochemical studies can reveal information about the electron-donating or -withdrawing nature of the substituents on the pyrazolopyridine core. The interaction of such compounds with DNA has also been explored using electrochemical assays. nih.gov Furthermore, the electrochemical behavior of pyrazole derivatives has been harnessed in the field of corrosion inhibition, where their ability to adsorb onto metal surfaces and suppress corrosion reactions is evaluated using techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. nih.govacs.org While not a primary application for a synthetic intermediate, understanding these properties contributes to a comprehensive chemical profile.
Potential Non Biological and Chemical Biology Applications of 1 1h Pyrazolo 4,3 B Pyridin 5 Yl Ethanone and Its Derivatives
Use as Building Blocks in Complex Organic Synthesis
The pyrazolo[4,3-b]pyridine framework is a key structural motif that can be elaborated into a wide array of more complex heterocyclic systems. The ethanone (B97240) group in 1-(1H-pyrazolo[4,3-b]pyridin-5-yl)ethanone provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular architectures.
Derivatives of pyrazolopyridine, such as aminopyrazoles, are fundamental starting materials for the synthesis of the fused ring system. For instance, the cyclization of 5-aminopyrazoles with unsaturated ketones is a common strategy to construct the pyrazolo[3,4-b]pyridine core. mdpi.com Similarly, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has been utilized as a versatile starting material. tandfonline.com This compound can be diazotized to form a diazonium salt, which can then undergo coupling reactions with active methylene (B1212753) compounds to generate fused triazine derivatives. tandfonline.com Furthermore, the amino group can react with phenyl isothiocyanate to produce a thiourea (B124793) derivative, which serves as a precursor for the synthesis of various thiazole-containing heterocyclic compounds. tandfonline.com
The synthesis of the pyrazolo[4,3-b]pyridine skeleton itself can be achieved through several efficient methods, highlighting its accessibility as a building block. One notable approach involves a one-pot reaction sequence starting from readily available 2-chloro-3-nitropyridines. This method proceeds through a nucleophilic aromatic substitution followed by a modified Japp–Klingemann reaction to construct the pyrazole (B372694) ring fused to the pyridine (B92270) core. core.ac.uknih.gov
The versatility of the pyrazolopyridine scaffold is further demonstrated by the various synthetic strategies employed to create its derivatives. These include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. For example, the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid, provides a facile route to a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines. biorxiv.org These derivatives can be further modified through reactions like reductive desulfurization and Suzuki coupling. biorxiv.org Another efficient method is the domino reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov
The strategic functionalization of the pyrazolo[3,4-c]pyridine core has also been demonstrated, showcasing the potential for selective elaboration at multiple positions. mdpi.com This includes N-alkylation, Suzuki-Miyaura cross-coupling at C-3, Buchwald-Hartwig amination at C-5, and selective metalation and subsequent reaction at C-7. mdpi.com Such controlled functionalization underscores the value of pyrazolopyridine derivatives as versatile scaffolds for generating diverse and complex molecular structures.
Table 1: Synthetic Methodologies for Pyrazolopyridine Derivatives
| Starting Materials | Reaction Type | Product | Reference(s) |
|---|---|---|---|
| 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone | Diazotization and coupling | Fused triazine derivatives | tandfonline.com |
| 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and phenyl isothiocyanate | Thiourea formation and cyclization | Thiazole derivatives | tandfonline.com |
| 2-Chloro-3-nitropyridines and ethyl acetoacetate | SNAr and modified Japp–Klingemann reaction | Pyrazolo[4,3-b]pyridines | core.ac.uknih.gov |
| 5-Aminopyrazoles and α-oxoketene dithioacetals | Trifluoroacetic acid-catalyzed condensation | Tetra- and persubstituted pyrazolo[3,4-b]pyridines | biorxiv.org |
| 5-Aminopyrazoles and azlactones | Solvent-free domino reaction and elimination | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |
| 5-Halo-1H-pyrazolo[3,4-c]pyridines | Various (N-alkylation, Suzuki, Buchwald-Hartwig, metalation) | Selectively functionalized pyrazolo[3,4-c]pyridines | mdpi.com |
Applications in Materials Science (e.g., Optoelectronic Materials, Polymers)
The unique photophysical properties of pyrazolopyridine derivatives make them promising candidates for applications in materials science, particularly in the development of optoelectronic devices. Their rigid, planar structures, combined with the ability to tune their electronic properties through substitution, are advantageous for creating materials with desirable light-emitting and charge-transporting characteristics.
Research has shown that derivatives of pyrazolo[4,3-b]pyridine exhibit interesting thermal and structural properties. For example, thin films of 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1) and its 4-hydroxyphenyl analog (L2) have been prepared by thermal evaporation. smolecule.com These compounds were found to have polycrystalline structures with good thermal stability, which is a crucial characteristic for materials used in electronic devices. smolecule.com
Furthermore, pyrazolo[3,4-b]quinoline derivatives, which share a similar fused heterocyclic core, have been investigated as materials for optoelectronic applications. researchgate.net These compounds are noted for their chemical reactivity, thermal stability, and electron transfer and emission capabilities, making them suitable for organic light-emitting diodes (OLEDs). researchgate.net The absorption and emission spectra of 1H-pyrazolo[3,4-b]quinolines can be tuned by altering the substituents on the core structure. mdpi.comresearchgate.net For instance, Michaelis observed over a century ago that certain pyrazoloquinolines exhibit intense blue fluorescence in solution. mdpi.com This intrinsic fluorescence is a key property for their use as luminophores. mdpi.com
The development of polymeric materials based on pyrazolopyridine scaffolds is an emerging area of research. The high glass transition temperature of polymers and oligomers based on related quinoxaline (B1680401) structures suggests that pyrazolopyridine-containing polymers could also possess valuable thermal properties for optoelectronic applications. researchgate.net
Table 2: Investigated Properties of Pyrazolopyridine Derivatives for Materials Science
| Compound/Derivative Class | Investigated Property | Potential Application | Reference(s) |
|---|---|---|---|
| Pyrazolo[4,3-b]pyridine derivatives (L1 and L2) | Thermal stability, polycrystalline structure | Electronic devices | smolecule.com |
| Pyrazolo[3,4-b]quinoline derivatives | Photoluminescence, thermal stability, electron transfer | Organic Light-Emitting Diodes (OLEDs) | researchgate.netmdpi.com |
| 4-Aryl-1H-pyrazolo[3,4-b]quinolines | Absorption and emission spectra | Optoelectronic materials | researchgate.net |
Role as Ligands in Coordination Chemistry and Catalysis
The pyrazolopyridine scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions, making its derivatives excellent ligands for the construction of coordination complexes and metallo-organic frameworks (MOFs). The resulting metal complexes can exhibit interesting structural motifs and catalytic activities.
The pyrazole moiety itself is a well-established ligand in coordination chemistry due to its diverse coordination modes. core.ac.uk When incorporated into the fused pyrazolopyridine system, it provides a bidentate or potentially tridentate coordination environment. The coordination chemistry of pyrazole-derived ligands with various metal ions has been extensively studied, leading to the formation of mononuclear and polynuclear complexes with unique properties. core.ac.uk
Pyrazolopyridine derivatives have been used to construct functional MOFs with catalytic applications. For example, a bimetallic-organic framework (bimetal-MOF) based on iron and cobalt has been functionalized with phosphorous acid tags and used as a catalyst for the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov This highlights the potential of pyrazolopyridine-based materials to serve as platforms for heterogeneous catalysis.
Furthermore, metal complexes of pyrazolopyridines have been investigated for their catalytic activity in various organic transformations. Ruthenium complexes with pyrazole-containing ligands have been shown to be effective catalysts for transfer hydrogenation reactions. core.ac.uk The N-H functionality of the pyrazole ring can participate in the catalytic cycle through proton transfer, demonstrating the cooperative role of the ligand in the reaction mechanism. core.ac.uk
The synthesis of metal complexes with pyrazolopyridine-type ligands can lead to a variety of structures, including molecular compounds and extended networks. The specific coordination mode and the resulting geometry of the complex depend on the metal ion, the substituents on the ligand, and the presence of auxiliary ligands. These structural variations can in turn influence the catalytic and photoluminescent properties of the resulting materials.
Table 3: Applications of Pyrazolopyridine Derivatives in Coordination Chemistry and Catalysis
| Pyrazolopyridine Derivative/Complex | Application | Key Finding | Reference(s) |
|---|---|---|---|
| Pyrazolo[4,3-e]pyridine-based bimetal-MOF | Heterogeneous catalysis | Efficient synthesis of pyrazolo[4,3-e]pyridine derivatives | nih.gov |
| Ruthenium complexes with pyrazole-containing ligands | Transfer hydrogenation | Ligand cooperativity in the catalytic cycle | core.ac.uk |
Development as Molecular Probes for Chemical Biology Research
The unique photophysical properties and biological activities of pyrazolopyridine derivatives make them valuable scaffolds for the development of molecular probes for chemical biology research. These probes can be used to visualize and study biological processes, identify and quantify specific biomolecules, and investigate the mechanism of action of drugs.
The intrinsic fluorescence of the pyrazolopyridine core is a key feature that can be exploited in the design of fluorescent probes. For example, derivatives of pyrazolo[3,4-b]pyridine have been developed as fluorescent sensors for the detection of metal ions. nih.gov A probe based on a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with a dipicolylamine recognition unit at the 4-position has been shown to be a selective fluorescent sensor for Zn2+ ions. nih.gov The fluorescence of the probe is significantly enhanced upon binding to zinc, allowing for its detection at sub-micromolar concentrations. nih.gov This probe was also shown to be capable of detecting zinc ions in eukaryotic cells. nih.gov
In addition to metal ion sensing, pyrazolopyridine derivatives have been developed as probes for detecting amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com Novel pyrazolo[3,4-b]pyridines with dimethylamino and pyrene (B120774) substituents have demonstrated high and selective binding to amyloid plaques in brain tissue from Alzheimer's disease patients, as observed by fluorescence confocal microscopy. mdpi.com These findings suggest the potential of pyrazolopyridine-based probes for the diagnosis of Alzheimer's disease. mdpi.com
The pyrazolo[3,4-d]pyrimidine scaffold, a close structural analog, is recognized as a valuable tool in medicinal chemistry and chemical biology studies, particularly in the development of protein kinase inhibitors. open.ac.ukresearchgate.netnih.gov This highlights the broader potential of pyrazolopyridine-type structures as scaffolds for creating chemical probes to investigate enzyme function and cellular signaling pathways. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. nih.gov These compounds can serve as starting points for the development of activity-based probes to study CDK2 function in cells.
Table 4: Pyrazolopyridine-Based Molecular Probes in Chemical Biology
| Probe Type | Target | Key Feature | Reference(s) |
|---|---|---|---|
| Fluorescent sensor | Zn2+ ions | Fluorescence enhancement upon binding | nih.gov |
| Fluorescent probe | Amyloid plaques | High and selective binding | mdpi.com |
| Kinase inhibitor scaffold (Pyrazolo[3,4-d]pyrimidine) | Protein kinases (e.g., CDK2) | Bioisostere of adenine (B156593) | open.ac.ukresearchgate.netnih.govnih.gov |
Future Research Directions and Emerging Trends for 1 1h Pyrazolo 4,3 B Pyridin 5 Yl Ethanone
Exploration of Unconventional Synthetic Routes
Future synthetic explorations could include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to batch processes.
Photoredox Catalysis: Utilizing visible light to initiate chemical transformations, photoredox catalysis represents a green and powerful tool for forming complex C-C and C-N bonds under mild conditions, which could be applicable to the synthesis of pyrazolopyridine systems.
Multi-component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product can significantly enhance efficiency by reducing the number of synthetic steps and purification processes. url.edu The development of a novel MCR for this scaffold would be a significant advancement.
Enzymatic Synthesis: Biocatalysis offers high selectivity and operates under environmentally benign conditions. Exploring enzymes that can catalyze the key bond-forming steps of the pyrazolopyridine core could provide a sustainable alternative to traditional chemical synthesis.
Table 1: Comparison of Potential Synthetic Methodologies
| Synthetic Route | Potential Advantages | Key Research Focus |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design and reaction conditions. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Development of suitable photocatalysts and reaction pathways. |
| Multi-component Reactions | High atom economy, reduced waste, and step-efficiency. url.edu | Discovery of novel reaction combinations and catalysts. |
Advanced Spectroscopic Techniques for Dynamic Studies
To fully comprehend the behavior of 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone in biological systems, it is crucial to move beyond static structural analysis. Advanced spectroscopic methods can provide invaluable insights into its dynamic properties, conformational changes, and interactions with other molecules in real-time. dcu.ie
Future research should leverage techniques such as:
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY and ROESY can elucidate the three-dimensional structure in solution and reveal through-space interactions, providing data on the compound's conformational preferences. dcu.ie
Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can track the electronic and structural changes that occur on the femtosecond timescale following photoexcitation, which is crucial for understanding photochemical reactivity and energy dissipation pathways.
Raman Spectroscopy and Imaging: This can be used to map the distribution of the compound within cells or tissues without the need for labeling, offering a non-invasive way to study its localization and interaction in a biological context. unige.it
Advanced Mass Spectrometry (MS): Techniques like native mass spectrometry can be employed to study non-covalent interactions between the compound and its biological targets (e.g., proteins or nucleic acids), providing stoichiometric and binding affinity information. dcu.ie
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research and development process. dntb.gov.uamdpi.com For this compound, AI and ML can be instrumental in several key areas.
Emerging trends in this domain include:
De Novo Design: ML models, particularly deep learning architectures like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of pyrazolopyridine derivatives to generate novel molecular structures with desired properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced QSAR models built with ML algorithms (e.g., support vector machines, random forests) can predict the biological activity of new derivatives based on their structural features, guiding the synthesis of more potent and selective compounds. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical and costly part of drug development. AI models can provide early-stage predictions of these properties, helping to prioritize candidates with favorable profiles. nih.gov
Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules, potentially identifying more efficient or novel pathways that might be overlooked by human chemists.
Table 2: Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Predicted Outcome |
|---|---|---|
| Novel Compound Generation | Generative Models (GANs, VAEs) | New pyrazolopyridine structures with optimized properties. |
| Activity Prediction | QSAR, Deep Neural Networks nih.gov | Estimation of biological efficacy and potency. |
| Physicochemical Properties | Machine Learning Models nih.gov | Prediction of solubility, stability, and other key attributes. |
Novel Mechanistic Insights at the Sub-Molecular Level
A fundamental understanding of a molecule's mechanism of action requires investigation at the quantum mechanical level. Future research will likely focus on computational and experimental techniques that can probe the sub-molecular details of this compound's behavior.
Key areas for future investigation are:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid computational methods allow for the study of the compound's interaction with a biological target (e.g., an enzyme active site) with high accuracy. The compound itself can be treated with quantum mechanics, while the surrounding protein and solvent are handled by less computationally intensive molecular mechanics.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the compound's electronic structure, reactivity indices, and spectroscopic properties. This can help in understanding its chemical reactivity and interpreting experimental spectroscopic data.
Cryogenic Electron Microscopy (Cryo-EM): For studying the compound's interaction with large protein complexes, Cryo-EM can provide near-atomic resolution structures of the bound state, revealing precise binding modes and induced conformational changes.
Tautomerism and Isomerism Studies: The pyrazole (B372694) ring can exist in different tautomeric forms. nih.gov Detailed experimental and theoretical studies are needed to determine the predominant tautomer of this compound under various conditions, as this can significantly impact its biological activity and physicochemical properties.
Q & A
(Basic) What are the standard synthetic routes for preparing 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone and its derivatives?
Answer:
The synthesis typically begins with a 3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl intermediate, which undergoes diazotization to form a diazonium salt. This intermediate is then coupled with active methylene-containing compounds (e.g., phenyl isothiocyanate) to yield derivatives like thiourea or triazine analogs. Key steps include solvent selection (ethanol or DMF), temperature control (0°C for diazotization), and catalyst use (piperidine for condensation). Structural validation via IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry is critical .
(Advanced) How can reaction conditions be optimized to improve yields of pyrazolo-pyridinone derivatives?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (DMF) enhance reactivity for coupling reactions, while ethanol minimizes side reactions .
- Catalyst screening: Piperidine or DBU improves cyclization efficiency, as seen in the synthesis of triazine derivatives with >80% yield .
- Temperature gradients: Lower temperatures (0–5°C) stabilize diazonium intermediates, reducing decomposition .
- Continuous flow reactors: Scalable production with automated parameter control (e.g., residence time, pressure) increases reproducibility .
(Basic) What spectroscopic techniques confirm the structural integrity of pyrazolo-pyridinone derivatives?
Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., methyl ketone protons at δ ~2.5 ppm) and carbon backbone.
- IR spectroscopy: Detects functional groups (e.g., ketone C=O at ~1680–1700 cm⁻¹) .
- Mass spectrometry: Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray crystallography: Resolves stereochemistry and bond angles, as demonstrated for structurally analogous pyrrolo-pyrimidinones .
(Advanced) How do substituents on the pyrazole ring influence antiviral activity?
Answer:
Structure-activity relationship (SAR) studies show:
- Nitro groups: Enhance electron-withdrawing effects, improving binding to viral enzymes (e.g., anti-HSV1 activity with IC₅₀ = 12 μM) .
- Thiourea derivatives: Increase hydrophobicity, enhancing cell membrane penetration (e.g., derivative 4 in showed 65% inhibition of HAV-MBB).
- Aryl substitutions: Bulky groups (e.g., 4-chlorophenyl) may sterically hinder non-target interactions, improving selectivity .
(Advanced) How to resolve contradictions between computational and experimental reactivity data?
Answer:
- Validate computational models: Compare DFT-predicted reaction pathways (e.g., transition state energies) with empirical kinetic data (Arrhenius plots) .
- Solvent effects: Incorporate solvent polarity corrections in silico (e.g., PCM models) to align with experimental yields in polar solvents .
- Mechanistic probes: Use isotopic labeling (e.g., ¹⁵N) or trapping experiments to confirm intermediates .
(Advanced) How to design cytotoxicity assays for novel derivatives?
Answer:
- Cell lines: Use Vero or HEK293 cells for baseline toxicity profiling .
- Assay protocols: MTT/XTT assays with triplicate measurements and dose-response curves (0.1–100 μM range).
- Controls: Include acyclovir as a positive control for antiviral activity and DMSO for solvent effects .
- Statistical rigor: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to ensure significance .
(Basic) What catalysts are effective for pyrazolo-pyridinone synthesis?
Answer:
- Piperidine: Catalyzes condensation reactions (e.g., ketone-amine coupling) .
- Acid catalysts (H₂SO₄): Promote cyclization in polar solvents (e.g., ethanol) .
- Bases (K₂CO₃): Deprotonate intermediates in SNAr reactions for nitro group substitutions .
(Advanced) How to analyze electronic effects of substituents on reactivity?
Answer:
- DFT calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Hammett plots: Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups accelerate cyclization) .
- X-ray crystallography: Bond length analysis (e.g., C-N vs. C-O) reveals resonance effects .
(Advanced) How to scale up synthesis while maintaining purity?
Answer:
- Process optimization: Transition from batch to continuous flow reactors for heat/mass transfer control .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .
- Analytical monitoring: In-line HPLC (C18 columns, UV detection at 254 nm) ensures batch consistency .
(Advanced) How to troubleshoot unexpected byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
